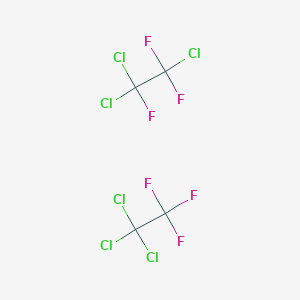
Ethane, trichlorotrifluoro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethane, trichlorotrifluoro-: This colorless, volatile liquid is widely used as a solvent and has applications in various industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions:
From Hexachloroethane and Hydrofluoric Acid: One method involves reacting hexachloroethane with hydrofluoric acid.
From Tetrachloroethylene and Hydrofluoric Acid: Another synthesis method uses hydrofluoric acid on tetrachloroethylene.
Industrial Production Methods: The industrial production of 1,1,2-trichloro-1,2,2-trifluoroethane typically involves the vapor-phase reaction of hydrofluoric acid with tetrachloroethylene over a suitable catalyst at elevated temperatures .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 1,1,2-trichloro-1,2,2-trifluoroethane can undergo substitution reactions where chlorine or fluorine atoms are replaced by other atoms or groups.
Decomposition Reactions: In the atmosphere, it can be broken down by ultraviolet radiation, generating chlorine radicals that initiate the degradation of ozone.
Common Reagents and Conditions:
Hydrofluoric Acid: Used in the synthesis of the compound.
Catalysts: Antimony, chromium, iron, and alumina are commonly used catalysts in the preparation of this compound.
Major Products Formed:
Scientific Research Applications
Chemistry:
Biology and Medicine:
Research Tool: Used in biological and medical research for its solvent properties, aiding in the extraction and purification of compounds.
Industry:
Mechanism of Action
Atmospheric Reactions: 1,1,2-trichloro-1,2,2-trifluoroethane is very unreactive in the lower atmosphere but can be broken down by ultraviolet radiation in the stratosphere. This process generates chlorine radicals, which initiate the degradation of ozone . The chlorine radicals react with ozone to form chlorine monoxide and oxygen, and the chlorine monoxide further reacts with atomic oxygen to regenerate chlorine radicals, continuing the cycle of ozone destruction .
Comparison with Similar Compounds
1,1,1-Trichlorotrifluoroethane (CFC-113a): Similar in structure but with different physical properties and applications.
1,1,2-Trifluoro-1,2,2-trichloroethane: Another isomer with similar chemical properties.
Uniqueness: 1,1,2-trichloro-1,2,2-trifluoroethane is unique due to its specific combination of chlorine and fluorine atoms, which gives it distinct solvent properties and makes it particularly effective in industrial applications .
Properties
CAS No. |
26523-64-8 |
|---|---|
Molecular Formula |
C4Cl6F6 |
Molecular Weight |
374.7 g/mol |
IUPAC Name |
1,1,1-trichloro-2,2,2-trifluoroethane;1,1,2-trichloro-1,2,2-trifluoroethane |
InChI |
InChI=1S/2C2Cl3F3/c3-1(4,6)2(5,7)8;3-1(4,5)2(6,7)8 |
InChI Key |
QINOAAYQZCYPHG-UHFFFAOYSA-N |
Canonical SMILES |
C(C(Cl)(Cl)Cl)(F)(F)F.C(C(F)(Cl)Cl)(F)(F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















